REACTION_CXSMILES
|
[F:1][C:2]1[C:7](CO)=[CH:6][CH:5]=[CH:4][C:3]=1[OH:10].[C-:11]#N.[Na+].C[N:15]([CH3:18])C=O>O>[F:1][C:2]1[C:3]([OH:10])=[C:4]([CH2:11][C:18]#[N:15])[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.89 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1CO)O
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
ADDITION
|
Details
|
The residue is diluted with water and neutralized with conc. acetic acid (cautionl hydrocyanic acid)
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with dichloromethane (3×)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=CC1)CC#N)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |